Methyl 6-amino-3-fluoro-2-methylbenzoate
Description
Methyl 6-amino-3-fluoro-2-methylbenzoate (CAS: 848678-60-4) is a benzoate ester derivative with a molecular formula of C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol . Its structure features a methyl ester group at the 1-position, an amino group at the 6-position, a fluorine atom at the 3-position, and a methyl group at the 2-position of the benzene ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity. For example, the amino group enables nucleophilic substitution or coupling reactions, while the fluorine atom enhances metabolic stability and bioavailability in drug candidates .
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 6-amino-3-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C9H10FNO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
FNNFNIJPXIQGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method for synthesizing Methyl 6-amino-3-fluoro-2-methylbenzoate involves the aromatic substitution of a fluorine atom onto a pre-existing benzoate structure. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor.
-
Amination: : The introduction of the amino group can be accomplished through nucleophilic aromatic substitution. This typically involves the reaction of a nitrobenzoate precursor with reducing agents like tin(II) chloride (SnCl(_2)) in the presence of hydrochloric acid (HCl) to convert the nitro group to an amino group.
-
Esterification: : The final step involves esterification, where the carboxylic acid group of the benzoic acid derivative is converted to a methyl ester using methanol (CH(_3)OH) and a strong acid catalyst like sulfuric acid (H(_2)SO(_4)).
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Reactions: Utilizing large reactors to carry out the aromatic substitution, amination, and esterification reactions.
Purification: Employing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures, including spectroscopy and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 6-amino-3-fluoro-2-methylbenzoate can undergo oxidation reactions, where the amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO(_4)).
-
Reduction: : The compound can also undergo reduction reactions, particularly the reduction of the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
-
Substitution: : The fluorine atom on the benzene ring can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide (NaOCH(_3)).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Nucleophiles: Sodium methoxide (NaOCH(_3)), ammonia (NH(_3)).
Major Products
Oxidation: Conversion to nitrobenzoate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-amino-3-fluoro-2-methylbenzoate has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
-
Biology: : The compound is studied for its potential biological activity. It can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 6-amino-3-fluoro-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and fluorine groups can influence its binding affinity and specificity for molecular targets.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
Methyl 6-amino-2-bromo-3-methoxybenzoate
- Structure : Substitutes the 2-methyl group with bromine and replaces the 3-fluoro with methoxy.
- Molecular Formula: C₁₀H₁₁BrNO₃ .
- The methoxy group enhances electron density on the ring, altering reactivity compared to the electron-withdrawing fluorine in the parent compound .
Methyl 6-bromo-3-fluoro-2-methylbenzoate
- Structure: Replaces the 6-amino group with bromine.
- Molecular Formula : C₉H₈BrFO₂ .
- Key Differences: The absence of the amino group limits its utility in amine-mediated reactions. However, the bromine atom at the 6-position allows for palladium-catalyzed functionalization, making it valuable in iterative synthesis .
2-Amino-5-fluoro-3-methylbenzoic Acid
- Structure : Lacks the methyl ester group, existing as a carboxylic acid.
- Molecular Formula: C₈H₈FNO₂ .
- Key Differences : The carboxylic acid form increases polarity and solubility in aqueous media but reduces compatibility with organic solvents. This compound is often used as a precursor for esterification or amidation reactions .
Positional Isomers
Methyl 3-amino-6-fluoro-2-methylbenzoate
- Structure: Swaps the positions of the amino (3-position) and fluorine (6-position) groups.
- Molecular Formula: C₉H₁₀FNO₂ (identical to the parent compound) .
- Key Differences: Despite identical molecular formulas, the altered substitution pattern modifies steric and electronic effects. For example, the proximity of the amino and methyl groups in the parent compound may hinder certain reactions, whereas the isomer’s fluorine at the 6-position could influence hydrogen bonding in target interactions .
Functional Group Replacements
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
- Structure : Incorporates a sulfonylurea-linked triazine moiety.
- Molecular Formula : C₁₄H₁₆N₄O₆S .
- Key Differences : This complex derivative (metsulfuron-methyl) is a commercial herbicide. The addition of the triazine and sulfonylurea groups introduces herbicidal activity, which is absent in the simpler parent compound .
Comparative Data Table
Biological Activity
Methyl 6-amino-3-fluoro-2-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a benzoate structure with an amino group, a fluorine atom, and a methyl group. These functional groups contribute to its unique chemical properties and potential pharmacological effects.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H12FNO2 |
| Molecular Weight | 197.21 g/mol |
| Functional Groups | Amino (-NH2), Fluoro (-F), Ester (-COO-) |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation in the development of antimicrobial agents .
Anticancer Potential
The compound's structural features may also contribute to anticancer activity. Studies on related compounds have shown that modifications to the benzoate structure can enhance cytotoxic effects against various cancer cell lines. For example, fluorinated analogs often demonstrate increased potency due to improved membrane permeability and interaction with cellular targets .
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.
- Increased Lipophilicity : The presence of the fluorine atom enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets .
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interaction with active sites of target enzymes |
| Membrane Penetration | Enhanced lipophilicity due to fluorine substitution |
| Cellular Targeting | Modulation of biochemical pathways |
Case Study 1: Antimicrobial Activity Evaluation
In a study assessing the antimicrobial properties of this compound, the compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting promising antimicrobial potential .
Case Study 2: Anticancer Efficacy in Cell Lines
Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM, demonstrating moderate cytotoxicity compared to standard chemotherapeutic agents .
Table 3: Summary of Biological Activity Studies
| Study Type | Target Organism/Cell Line | Concentration Tested | Observed Effect |
|---|---|---|---|
| Antimicrobial | Various Bacteria | >50 µg/mL | Significant growth inhibition |
| Anticancer | MCF-7 (Breast Cancer) | 25 µM | Moderate cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
